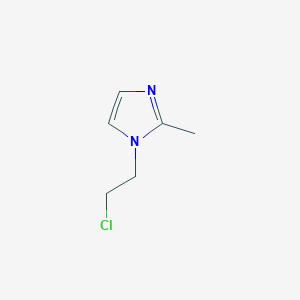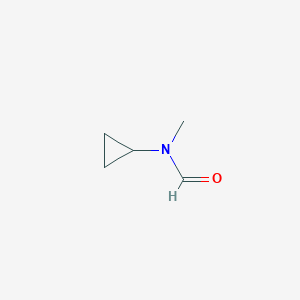
N-cyclopropyl-N-methylformamide
Vue d'ensemble
Description
N-cyclopropyl-N-methylformamide is a compound that can be inferred to have structural similarities with N-methylformamide (NMF), which is the simplest model for peptides and has been studied for its hyperplectic behavior in thin film infrared spectroscopy . NMF and its derivatives have been explored for various applications, including as antitumor agents , in the study of molecular structures , and in the context of metabolic oxidation and toxification . Although the specific compound N-cyclopropyl-N-methylformamide is not directly mentioned in the provided papers, insights can be drawn from related compounds and their chemical behavior.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, N-methoxy-N-methylcyanoformamide, a reagent with structural similarities, is synthesized from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole, enabling the preparation of β-carbonyl Weinreb amides and unsymmetrical ketones . Another example is the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions . These methods suggest that the synthesis of N-cyclopropyl-N-methylformamide could potentially involve similar strategies, such as the use of cyclopropyl-containing starting materials and carbamoylation reactions.
Molecular Structure Analysis
The molecular structure of N-methylformamide has been studied using gas electron diffraction, revealing bond distances and angles that provide a basis for understanding the structure of N-cyclopropyl-N-methylformamide . The presence of a cyclopropyl group in the compound of interest would likely introduce additional steric and electronic effects, potentially influencing the molecular conformation and stability.
Chemical Reactions Analysis
N-methylformamide undergoes metabolic oxidation catalyzed by the cytochrome P450 isoenzyme CYP2E1, leading to hepatotoxicity . This suggests that N-cyclopropyl-N-methylformamide could also be subject to similar metabolic pathways, with the cyclopropyl group possibly affecting the rate or outcome of these reactions. Additionally, the synthesis of related compounds with cyclopropyl groups, such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, involves interactions like O–H...O and C–H...N, which could be relevant to the reactivity of N-cyclopropyl-N-methylformamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylformamide, such as its behavior in thin film infrared spectroscopy and its crystal structure, provide a foundation for predicting the properties of N-cyclopropyl-N-methylformamide . The introduction of a cyclopropyl group is likely to affect properties such as boiling point, solubility, and crystal packing, as seen in the case of other cyclopropyl-containing compounds . The colorimetric sensing behavior of benzamide derivatives for fluoride anions indicates that N-cyclopropyl-N-methylformamide could also exhibit interesting optical properties in response to specific stimuli .
Applications De Recherche Scientifique
Antitumor Activity and Mechanisms
N-cyclopropyl-N-methylformamide, related to N-methylformamide (NMF), has been extensively studied for its antitumor properties. A study by Gate et al. (1986) found that NMF, a derivative of N-methylformamide, exhibited significant antitumor activity in mice. This study highlighted the strict structural requirements for this activity, suggesting a specific interaction mechanism with tumor cells. Similarly, Langdon et al. (1985) noted NMF's potential in combination chemotherapy, especially due to its specificity and non-toxicity to bone marrow.
Interaction with Cellular Mechanisms
NMF has been found to interact with various cellular mechanisms, which might be relevant to N-cyclopropyl-N-methylformamide. For instance, Calcabrini et al. (1997) observed that NMF can interfere with the intracellular transport of the antitumoral drug doxorubicin in melanoma cells. This effect was attributed to alterations in the microtubular network, suggesting a potential mechanism of action for its antitumor activity.
Metabolic Insights
The metabolism of NMF, closely related to N-cyclopropyl-N-methylformamide, provides insights into its biological interactions. Gescher et al. (1982) studied its metabolism in mice, noting that N-methylformamide showed significant antitumor activities without significant metabolism in liver preparations in vitro. This suggests a unique metabolic profile that could be relevant to the study of N-cyclopropyl-N-methylformamide.
Chemotherapeutic Potential
The chemotherapeutic potential of NMF, a compound structurally similar to N-cyclopropyl-N-methylformamide, was explored by Scotlandi et al. (1994). They found that pre-treatment with NMF enhanced the resistance to doxorubicin in osteosarcoma cells, indicating a complex interaction with cancer treatment drugs.
Spectroscopic and Chemical Modeling
In a more physical context, Belloche et al. (2017) conducted a study on N-methylformamide, focusing on its rotational spectroscopy and tentative interstellar detection. This study provides a deeper understanding of the molecular structure and behavior of NMF, which can be extrapolated to the understanding of N-cyclopropyl-N-methylformamide.
Propriétés
IUPAC Name |
N-cyclopropyl-N-methylformamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6(4-7)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFAPZFZGCQOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298093 | |
| Record name | Formamide, N-cyclopropyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-methylformamide | |
CAS RN |
1403483-62-4 | |
| Record name | Formamide, N-cyclopropyl-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formamide, N-cyclopropyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid](/img/structure/B3024836.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3024842.png)
![5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid](/img/structure/B3024844.png)
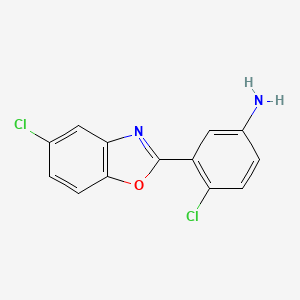
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3024846.png)
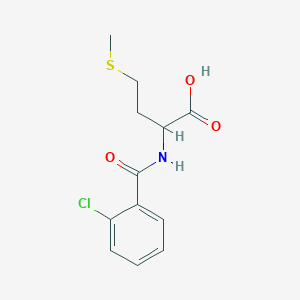
![2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B3024850.png)
![1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3024851.png)
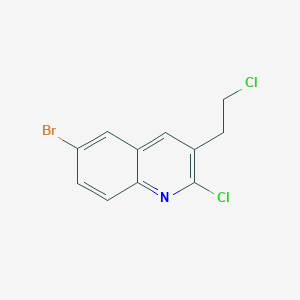
![2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid](/img/structure/B3024853.png)
